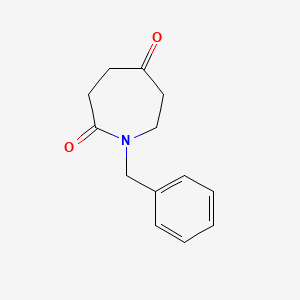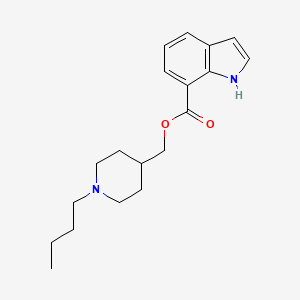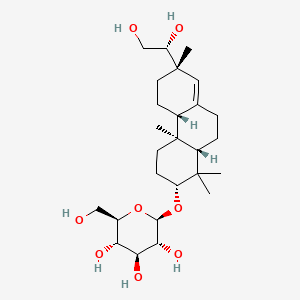
Darutoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Darutoside is a natural compound extracted from the plant Siegesbeckia orientalis, which belongs to the Asteraceae family and is native to China . It is known for its regenerative and healing properties, making it a popular ingredient in skincare products aimed at treating stretch marks and combating inflammation .
Wissenschaftliche Forschungsanwendungen
Darutoside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung für die Untersuchung des chemischen Verhaltens von Naturprodukten und deren Derivaten verwendet.
Biologie: Die regenerativen Eigenschaften von this compound machen es wertvoll in der Gewebezüchtung und regenerativen Medizin.
Medizin: Es wird in der Dermatologie häufig zur Behandlung von Schwangerschaftsstreifen, zur Förderung der Wundheilung und zur Reduzierung von Entzündungen eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung über mehrere molekulare Zielstrukturen und Signalwege. Es stimuliert die Geweberegeneration, indem es das Wachstum der Kollagenmatrix fördert und die Hautmikrokreislauf verbessert . Zusätzlich reguliert this compound den Aminosäure-, Zucker-, Fettsäure- und Energiestoffwechsel . Es hemmt auch oxidativen Stress und Entzündungsreaktionen, was zu seinen entzündungshemmenden Eigenschaften beiträgt .
Wirkmechanismus
Target of Action
Darutoside, a diterpenoids compound, has significant anti-inflammatory activity . The primary targets of this compound are key protein targets that it regulates to exert its therapeutic effects .
Mode of Action
This compound interacts with its targets by regulating their expression . This regulation leads to changes in serum metabolites and metabolic pathways, which in turn improve immune system response and inhibit oxidative stress and inflammatory response .
Biochemical Pathways
This compound affects several biochemical pathways. Metabolic pathway analysis has shown that the therapeutic effect of this compound involves amino acid metabolism, sugar metabolism, fatty acid metabolism, energy metabolism, purine metabolism, and butanoate metabolism . These pathways are influenced by the up-regulation and down-regulation of various metabolites, including glutamate, alanine, chenodeoxycholic acid, 1-methyladenosine, aspartic acid, citric acid, valine, isoleucine, glutamine, alanyl-threonine, pyruvic acid, gamma-aminobutyric acid, and uric acid .
Result of Action
The molecular and cellular effects of this compound’s action include the improvement of immune system response, inhibition of oxidative stress, and reduction of inflammatory response . These effects are achieved through the regulation of key protein targets and changes in serum metabolites and metabolic pathways .
Action Environment
Its skin conditioning properties, anti-inflammatory effects, and collagen-boosting abilities make it a valuable addition to skincare products for a wide range of users .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Darutoside kann durch verschiedene chemische Prozesse synthetisiert werden. Eine Methode beinhaltet die Extraktion aus dem Rohmaterial von Siegesbeckia orientalis unter Verwendung von Ethanol. Der Prozess umfasst das Zerkleinern des Rohmaterials, die Durchführung einer Rückflussextraktion mit Ethanol und anschliessende Konzentrierung des Extrakts . Das Konzentrat wird weiter mit Makroporenharz zur Adsorption verarbeitet, gefolgt von Elution mit Ethanol und Konzentration unter reduziertem Druck, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet grosstechnische Extraktionstechniken. Das pflanzliche Rohmaterial wird einer Ethanolextraktion unterzogen, gefolgt von einer Reinigung mit Makroporenharz und Hochgeschwindigkeits-Gegenstromchromatographie . Dieses Verfahren gewährleistet eine hohe Effizienz, eine grosse Produktionskapazität und eine relativ kurze Produktionszeit .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Darutoside unterliegt verschiedenen chemischen Reaktionen, einschliesslich Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um seine Struktur zu modifizieren und seine Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um this compound zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.
Hauptsächlich gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die verbesserte biologische Aktivitäten und eine erhöhte Stabilität aufweisen.
Vergleich Mit ähnlichen Verbindungen
Darutoside wird oft mit anderen ähnlichen Verbindungen verglichen, wie z. B. Asiatinsäure aus Centella asiatica. Beide Verbindungen haben Triterpenstrukturen und sind bekannt für ihre wundheilenden und kollagenstimulierenden Eigenschaften . this compound ist einzigartig in seiner Fähigkeit, die Hautmikrokreislauf zu verbessern und Entzündungen effektiver zu reduzieren .
Ähnliche Verbindungen:
- Asiatinsäure
- Madecassoside
- Centelloside
Die einzigartige Kombination aus regenerativen, entzündungshemmenden und kollagenstimulierenden Eigenschaften von this compound macht es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
59219-65-7 |
|---|---|
Molekularformel |
C26H44O8 |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-2-[[(4aS,4bS,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7,9-tetramethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-13-9-17-14(2)18(33-24-23(32)22(31)21(30)19(11-27)34-24)6-8-26(17,4)16-5-7-25(3,10-15(13)16)20(29)12-28/h10,13-14,16-24,27-32H,5-9,11-12H2,1-4H3/t13?,14?,16-,17+,18?,19-,20+,21-,22+,23-,24?,25+,26-/m1/s1 |
InChI-Schlüssel |
OJRJAOXVGPMJAP-XOQGPCJVSA-N |
Isomerische SMILES |
CC1C[C@H]2C(C(CC[C@@]2([C@H]3C1=C[C@@](CC3)(C)[C@H](CO)O)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Kanonische SMILES |
CC1CC2C(C(CCC2(C3C1=CC(CC3)(C)C(CO)O)C)OC4C(C(C(C(O4)CO)O)O)O)C |
Synonyme |
Darutin; Darutigenol 3-β-D-glucoside |
Herkunft des Produkts |
United States |
Q1: What is Darutoside and where is it found?
A1: this compound is a diterpenoid compound primarily found in the Siegesbeckia genus of plants, particularly Siegesbeckia glabrescens and Siegesbeckia orientalis. [, ] These plants have a history of use in traditional medicine. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they refer to its structure as ent-3α,15,16-trihydroxy pimarane 3,15-bis-(β-glucopyranoside). [] Based on this, the molecular formula is likely C36H60O16 and the molecular weight is 744.8 g/mol.
Q3: What are the key structural features of this compound?
A3: this compound is an ent-pimarane-type diterpenoid glucoside. [, ] Its structure features a pimarane skeleton with a glucose moiety attached at the C-3 hydroxyl group. [, ]
Q4: What analytical methods are commonly used to identify and quantify this compound?
A4: Several analytical techniques are employed for this compound analysis, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify this compound in plant extracts and biological samples. [, , ] Various detectors can be coupled with HPLC, such as ultraviolet (UV) detectors [] and diode array detectors (PDA). [, ]
- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a rapid and efficient way to separate and identify this compound. [] It can be combined with mass spectrometry (MS) for further structural characterization. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. It's valuable for identifying and quantifying this compound and its metabolites in complex biological matrices. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about this compound, including the arrangement of atoms and stereochemistry. []
Q5: What are the pharmacological effects of this compound?
A5: this compound exhibits several pharmacological activities, including:
- Anti-inflammatory activity: Research suggests that this compound possesses significant anti-inflammatory effects. [, ] Studies show it can regulate the expression of inflammatory mediators and modulate inflammatory pathways. [, ]
- Analgesic activity: this compound has been reported to possess analgesic properties, potentially contributing to its traditional use for pain relief. []
- Anti-fertility activity: Studies have shown that this compound can terminate early pregnancy in experimental rat models. []
Q6: What are the potential mechanisms of action of this compound's anti-inflammatory effects?
A6: While the precise mechanism is still under investigation, research suggests several potential pathways:
- Modulation of Immune System Response: this compound may influence the immune response to reduce inflammation. []
- Inhibition of Oxidative Stress: It might exert antioxidant effects to protect against inflammation-induced oxidative damage. []
- Regulation of Inflammatory Mediators: this compound could modulate the production or activity of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. []
- Activation of PPARγ: Research indicates that this compound and other diterpenoids from Siegesbeckia pubescens can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. []
Q7: How does this compound affect metabolic pathways?
A7: Metabolomics studies indicate that this compound treatment influences several metabolic pathways:
- Amino Acid Metabolism: this compound can alter the levels of various amino acids, suggesting its involvement in amino acid synthesis and breakdown. []
- Sugar Metabolism: It appears to impact glucose metabolism and energy production pathways. []
- Fatty Acid Metabolism: this compound may affect fatty acid synthesis and utilization. []
- Purine Metabolism: Notably, this compound can downregulate uric acid levels, which is relevant to its potential in treating gout. []
Q8: What is the significance of this compound's impact on uric acid levels?
A8: Gout is characterized by the buildup of uric acid crystals in joints, leading to inflammation and pain. this compound's ability to lower uric acid levels suggests its potential as a therapeutic agent for gouty arthritis. [] This finding supports its traditional use for treating inflammatory conditions.
Q9: Has this compound been investigated in any animal models of disease?
A9: Yes, research has explored this compound's effects in animal models:
- Acute Gouty Arthritis: In a rat model, this compound demonstrated protective effects against acute gouty arthritis, supporting its potential as a treatment option. []
- Perioperative Neurocognitive Disorders (PND): A study found that a fraction from Sigesbeckia orientalis containing this compound showed promise in ameliorating PND in a mouse model. This fraction reduced neuroinflammation and improved cognitive function after surgery. []
Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A10: While the provided research doesn't directly investigate the SAR of this compound, one study explored the PPARγ agonist activity of several diterpenoids from Siegesbeckia pubescens, including this compound. [] This suggests that the pimarane skeleton and specific functional groups on this compound might be essential for its biological activities. Further SAR studies would be valuable to understand the relationship between its structure and diverse pharmacological effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


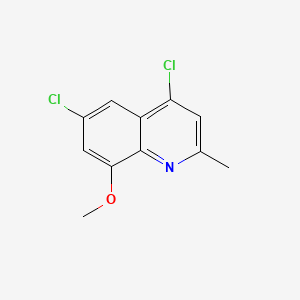
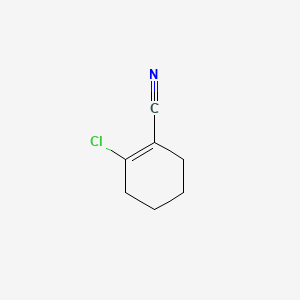
![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)

![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)
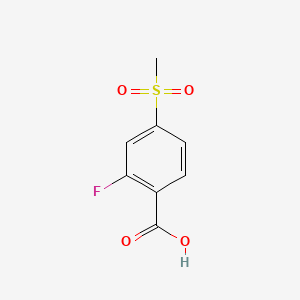
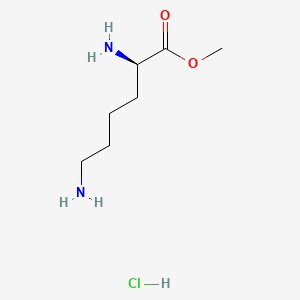
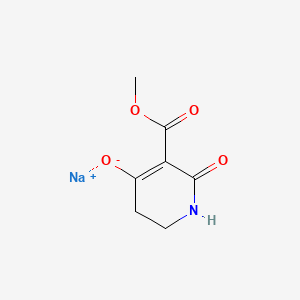
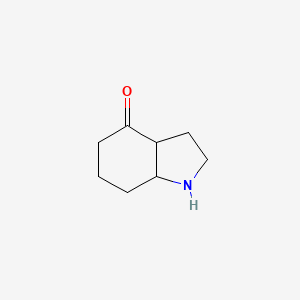
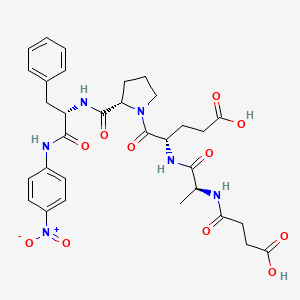

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)
